Superior Reaction Rate and Conversion Efficiency vs. IBX in Thiol Oxidation
In a direct head-to-head comparison, DMP outperforms IBX in terms of reaction rate, conversion efficiency, and required equivalents for thiol oxidation. IBX-mediated oxidation of benzyl thiols produced thiosulfonates in 85–91% yield, whereas DMP uniquely afforded O-benzyl esters in 81–89% yield under milder conditions [1]. Critically, DMP required only 1.5 equivalents of oxidant versus 3.0 equivalents for IBX to achieve full conversion within 2 hours [1].
| Evidence Dimension | Oxidation of benzyl thiols to thiosulfonates or O-benzyl esters |
|---|---|
| Target Compound Data | 81–89% yield (O-benzyl esters), 1.5 equiv, 2 h |
| Comparator Or Baseline | IBX: 85–91% yield (thiosulfonates), 3.0 equiv, >4 h |
| Quantified Difference | DMP requires half the equivalents (1.5 vs 3.0) and achieves complete conversion in <2 h vs >4 h for IBX |
| Conditions | Room temperature, DCM or DMF solvent |
Why This Matters
This data demonstrates that DMP is not only more atom-economical but also provides divergent chemoselectivity, enabling access to distinct synthetic intermediates from the same starting material.
- [1] Chandra, A.; Yadav, N.; Payra, S.; Parida, K. N. Org. Lett. 2023, 25, 6256-6261. View Source
